molecular formula C7H8ClNO2S B2445258 N-(4-chlorophenyl)methanesulfonamide CAS No. 4284-51-9

N-(4-chlorophenyl)methanesulfonamide

Cat. No.: B2445258
CAS No.: 4284-51-9
M. Wt: 205.66
InChI Key: TZBQEYJPVLKASB-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry Research

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, forming the basis for a wide array of pharmacologically active agents and functional materials. nih.gov N-(4-chlorophenyl)methanesulfonamide is a derivative of methanesulfonamide (B31651), a class of organic compounds widely recognized for their diverse applications, including roles as intermediates in the synthesis of herbicides and pharmaceuticals. ontosight.ai

Research into N-(substituted phenyl)-methanesulfonamides, including the 4-chloro derivative, is fundamental to understanding how substituents on the phenyl ring influence the molecule's physical, chemical, and biological properties. ontosight.airesearchgate.net The presence of the chloro group at the para-position of the phenyl ring significantly impacts the electronic environment of the molecule, which in turn affects its reactivity and intermolecular interactions. ontosight.ai Studies on this and related compounds contribute to the broader knowledge base of sulfonamides, aiding in the rational design of new compounds with specific, targeted functionalities.

Fundamental Significance in Organic Synthesis Methodologies

In the realm of organic synthesis, this compound is a versatile building block. cymitquimica.com The structure of the compound, featuring a reactive sulfonamide group, allows for a variety of chemical transformations. cymitquimica.comontosight.ai It can participate in reactions such as nucleophilic substitutions and coupling reactions, making it a useful intermediate for constructing more complex molecular architectures. cymitquimica.com

The methanesulfonamide moiety is a key component in the synthesis of various biologically active molecules. Synthetic pathways often involve the reaction of an aniline (B41778) derivative with methanesulfonyl chloride. The resulting N-aryl methanesulfonamide can then be further functionalized. For example, derivatives have been incorporated into more complex heterocyclic systems like 1,3,4-thiadiazoles to create novel compounds for biological screening. nih.gov The study of such synthetic routes is crucial for developing efficient and scalable methods for producing new chemical entities.

Overview of Advanced Chemical Characterization Strategies

The unambiguous identification and structural elucidation of this compound and its derivatives rely on a suite of advanced analytical techniques. These methods are essential for confirming the identity, purity, and three-dimensional structure of synthesized compounds.

X-ray Crystallography: This powerful technique provides precise information about the molecular conformation in the solid state. While a specific crystal structure for this compound is not detailed in the provided results, studies on analogous N-(aryl)-methanesulfonamides reveal common structural motifs, such as the formation of intermolecular hydrogen bonds. This analysis is critical for understanding the supramolecular assembly and physical properties of the compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the molecular structure of sulfonamides in solution. researchgate.net For N-(substituted phenyl)-methanesulfonamides, researchers have extensively studied the chemical shifts of the protons and carbons in the phenyl ring and the methyl group to understand the electronic effects of various substituents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. For N-(aryl)methanesulfonamides, characteristic strong absorption bands are observed for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. The N-H stretching vibration is also clearly identifiable. researchgate.net

Mass Spectrometry (MS): This technique provides information on the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for various adducts of the molecule, aiding in its identification in complex mixtures. uni.lu

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number4284-51-9 sigmaaldrich.com
Molecular FormulaC₇H₈ClNO₂S sigmaaldrich.com
Molecular Weight205.66 g/mol sigmaaldrich.com
Monoisotopic Mass204.99643 Da uni.lu
Table 2: Advanced Characterization Data for this compound and Related Compounds
TechniqueObservationSource
IR SpectroscopyCharacteristic S=O asymmetric (1331–1317 cm⁻¹) and symmetric (1157–1139 cm⁻¹) stretching vibrations are typical for this class of compounds. researchgate.net
NMR Spectroscopy¹H and ¹³C chemical shifts are sensitive to the electronic effects of the chloro-substituent on the phenyl ring. researchgate.net
Mass SpectrometryPredicted Collision Cross Section (CCS) for [M+H]⁺ adduct: 137.7 Ų uni.lu
X-ray CrystallographyStudies on analogous N-(aryl)methanesulfonamides show molecular packing is often influenced by N—H⋯O hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQEYJPVLKASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879088
Record name P-CHLORO METHANESULFONANILIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-51-9
Record name P-CHLORO METHANESULFONANILIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)METHANESULFONAMIDE
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Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Methanesulfonamide and Its Analogs

Primary Synthetic Routes to N-(4-chlorophenyl)methanesulfonamide

The most common and direct methods for the synthesis of this compound involve the formation of the sulfonamide bond through either sulfonation of the corresponding aniline (B41778) or amidation of a sulfonyl-containing precursor.

Sulfonation-Based Preparations

A primary route to N-aryl sulfonamides is the reaction of an aniline with a sulfonyl chloride. In the case of this compound, this involves the reaction of 4-chloroaniline (B138754) with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a commonly used base and can also serve as the solvent. The reaction proceeds via nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic sulfur atom of methanesulfonyl chloride.

The general reaction is as follows:

CH₃SO₂Cl + ClC₆H₄NH₂ → CH₃SO₂NHC₆H₄Cl + HCl

Detailed studies on analogous reactions have shown that the choice of solvent and base can significantly influence the reaction rate and yield. While pyridine is effective, other non-protic organic solvents in combination with a tertiary amine base, such as triethylamine, can also be employed.

Amidation and Related Coupling Reactions

An alternative and widely used approach is the amidation of a pre-formed sulfonyl chloride. In this context, the synthesis would involve the reaction of 4-chlorobenzenesulfonyl chloride with methylamine. However, to obtain the target compound this compound, the more direct approach is the reaction between methanesulfonyl chloride and 4-chloroaniline as described above.

A related coupling reaction involves the use of a sulfonate precursor. For instance, a patent for the preparation of methanesulfonamide (B31651) and its derivatives describes a method where methanesulfonyl chloride is reacted with a primary or secondary amine in a nitroalkane as a reaction diluent. This method allows for the precipitation of the amine hydrochloride salt, simplifying purification. While the patent primarily details the synthesis of N-alkyl methanesulfonamides, the principles can be extended to N-aryl derivatives.

Reactant 1Reactant 2SolventBaseTypical Yield
Methanesulfonyl Chloride4-chloroanilinePyridinePyridineGood to Excellent
Methanesulfonyl Chloride4-chloroanilineDichloromethaneTriethylamineGood
Methanesulfonyl ChloridePrimary/Secondary AmineNitroalkaneAmine (in excess)High

Advanced Synthetic Approaches and Catalytic Systems for this compound Derivatives

Modern synthetic chemistry offers several advanced methodologies to improve the efficiency, selectivity, and environmental footprint of sulfonamide synthesis. These include microwave-assisted protocols, phase-transfer catalysis, and asymmetric synthesis for chiral analogs.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of sulfonamide synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. For the synthesis of this compound and its derivatives, a mixture of the appropriate aniline and sulfonyl chloride in a suitable solvent can be subjected to microwave irradiation, often leading to the desired product in a matter of minutes rather than hours.

Phase-Transfer Catalysis in Derivative Formation

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are in different, immiscible phases. In the synthesis of sulfonamide derivatives, PTC can be particularly useful for N-alkylation or N-arylation reactions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from an aqueous phase to an organic phase where the reaction occurs. This methodology can be applied to the derivatization of this compound, for example, in the introduction of an alkyl group onto the nitrogen atom. The use of PTC can lead to milder reaction conditions, increased yields, and the avoidance of anhydrous solvents.

Diversification Strategies via Chemical Reactivity

The chemical architecture of this compound offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of diverse derivatives. The key reactive centers include the chlorine-substituted aromatic ring, the acidic N-H proton of the sulfonamide group, and the sulfonamide moiety itself. These sites allow for a range of chemical transformations, enabling the systematic modification of the molecule's steric and electronic properties. Strategies for diversification primarily exploit well-established synthetic methodologies, including nucleophilic aromatic substitution, reactions involving the sulfonamide core, and various metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions Involving Halogen Atoms

The chlorine atom on the phenyl ring of this compound is a key handle for introducing structural diversity. Although the phenyl ring is not strongly activated, the electron-withdrawing nature of the methanesulfonamide group facilitates nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. The structure of this compound and its derivatives allows for various chemical reactions, including nucleophilic substitutions. cymitquimica.com

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the chloride ion yields the substituted product.

Table 1: Examples of Nucleophiles in SNAr Reactions with Aryl Halides

Nucleophile Class Example Potential Product Type
Amines Aniline, Piperidine N,N-disubstituted aniline derivatives
Alkoxides Sodium methoxide Aryl ether derivatives

The reactivity in these transformations is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. For instance, stronger nucleophiles and polar aprotic solvents generally favor the SNAr pathway. While specific examples detailing the nucleophilic substitution on this compound itself are not extensively documented in readily available literature, the principles are well-established for related 4-chloro-substituted aromatic sulfonamides.

Oxidation and Reduction Pathways of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is generally robust and stable towards many chemical reagents. Its high kinetic stability and low chemical reactivity are attributed to a significant HOMO-LUMO energy gap, making it resistant to both oxidation and reduction. nih.gov However, under specific conditions, this moiety can undergo transformations.

Oxidation: The oxidation of primary or secondary sulfonamides can lead to the formation of N-sulfonylimines, particularly when the carbon adjacent to the nitrogen is suitably substituted. mdpi.com While direct oxidation of this compound is not a common transformation, derivatives can be designed to undergo such reactions. For example, a sulfonamide with an adjacent methylene (B1212753) group that can be oxidized to a carbonyl can facilitate the formation of an N-sulfonylimine. Methods for oxidizing sulfonamides often require specific reagents, as common oxidants may not be effective. mdpi.com

Reduction: The reduction of a sulfonamide group is a challenging transformation that typically requires harsh reaction conditions, such as the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). The complete reduction of the sulfonamide to an amine is possible but can be complicated by side reactions. Reductive cleavage of the S-N bond is a more common pathway, yielding a sulfonic acid and an amine. This process is often employed as a deprotection strategy in multi-step synthesis.

Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to aryl halides, including derivatives of this compound. The chlorine atom serves as an effective leaving group in these transformations, allowing for the introduction of a wide variety of carbon-based substituents.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This methodology has been successfully applied to synthesize analogs of this compound. For instance, the Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne was used to produce N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide in high yield. researchgate.net Although this example uses an iodo-analog, which is more reactive than the chloro-derivative, similar couplings with aryl chlorides are feasible, often requiring more active catalyst systems. libretexts.org

Table 2: Sonogashira Coupling of a Nimesulide Analog researchgate.net

Aryl Halide Alkyne Catalyst System Product

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. mdpi.com This reaction is one of the most versatile methods for forming biaryl linkages. mdpi.comnih.gov this compound can act as the electrophilic partner in Suzuki-Miyaura couplings. The reaction with an arylboronic acid would yield a biphenyl (B1667301) derivative, significantly increasing the molecular complexity. The success of the coupling of aryl chlorides often depends on the choice of a suitable palladium catalyst, typically one bearing bulky, electron-rich phosphine (B1218219) ligands, which facilitate the challenging oxidative addition step. chemrxiv.orgnih.gov

Regioselective Ring-Opening Reactions (e.g., aminolysis of epoxy derivatives)

Functionalized analogs of this compound can be designed to undergo specific chemical transformations, such as regioselective ring-opening reactions. A prominent example is the aminolysis of epoxy derivatives. In a relevant study, N-(4-chlorophenylsulfonyl)-N-(glycidyl)bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, an analog containing a terminal epoxide (glycidyl group), was synthesized. researchgate.net This epoxide was then subjected to ring-opening reactions with various amines (aminolysis). researchgate.net

The reaction involves the nucleophilic attack of an amine on one of the two electrophilic carbon atoms of the epoxide ring. The regioselectivity of this attack—whether it occurs at the terminal or internal carbon of the epoxide—is a critical aspect. The study investigated the reaction of the N-(4-chlorophenylsulfonyl)-glycidyl derivative with nucleophiles like benzylamine (B48309) and N-benzylpiperazine. The regiochemistry of the resulting amino alcohol products was determined using advanced NMR techniques, including COSY, NOESY, HMQC, and HMBC. researchgate.net Such reactions are valuable for creating complex polyfunctional molecules with defined stereochemistry. researchgate.net

Radical Rearrangement Mechanisms

Radical reactions offer unique pathways for molecular transformations that are often complementary to ionic reactions. rsc.org While specific radical rearrangement mechanisms involving this compound are not widely reported, the molecule possesses sites that could potentially engage in radical processes under appropriate initiation conditions (e.g., using radical initiators like AIBN or photochemical activation). libretexts.org

Potential radical reactions could involve:

Hydrogen Abstraction: The methyl group of the methanesulfonamide moiety could undergo hydrogen abstraction to form a carbon-centered radical.

Homolytic Cleavage: The C-Cl bond on the aromatic ring or, under more forcing conditions, the S-N or C-S bonds could undergo homolytic cleavage.

Once a radical is formed, it could participate in rearrangement reactions. Radical rearrangements are a significant class of transformations in organic chemistry that can lead to complex skeletal reorganizations. rsc.org However, without specific literature examples, any discussion of radical rearrangements for this particular compound remains speculative and would be guided by general principles of radical chemistry. libretexts.org

Synthesis of Structural Analogs and Related Compounds of this compound

The synthesis of structural analogs of this compound typically involves the modification of either the amine or the sulfonyl chloride precursor. The most common approach is the reaction of a substituted aniline with methanesulfonyl chloride or the reaction of 4-chloroaniline with a substituted sulfonyl chloride.

A more versatile strategy for creating a wide array of analogs involves using 4-chlorobenzenesulfonyl chloride as a key intermediate. This compound can be reacted with a diverse range of primary and secondary amines to generate a library of N-substituted 4-chlorobenzenesulfonamides. For example, a series of N-(un)substituted-N-(2-methoxyphenyl/phenyl)-4-chlorobenzenesulfonamides was synthesized by first coupling 4-chlorobenzenesulfonyl chloride with various anilines. The resulting secondary sulfonamides were then further functionalized via N-alkylation with different alkyl halides in a basic aprotic solvent. researchgate.net

Another approach involves multi-step syntheses to build more complex heterocyclic structures onto the core scaffold. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were prepared. nih.gov This synthesis involved converting the starting acid into a 1,3,4-thiadiazole-2-thiol (B7761032) intermediate, which was then transformed into a sulfonyl chloride. The final step was the nucleophilic attack of various amines on this sulfonyl chloride to yield the target sulfonamides. nih.gov

Table 3: Selected Strategies for Analog Synthesis

Precursor 1 Precursor 2 Reaction Type Analog Class Reference
4-Chlorobenzenesulfonyl chloride Substituted anilines Nucleophilic substitution N-Aryl-4-chlorobenzenesulfonamides researchgate.net
4-Chlorobenzoic acid Various amines (multi-step) Heterocycle formation, Sulfonylation 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides nih.gov
4-Sulfamoylbenzoyl chloride Substituted isocyanates/isothiocyanates (multi-step) Amide coupling, Addition N-(Substituted)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamides/carbothioamides mdpi.com

Modifications on the Chlorophenyl Ring

The 4-chlorophenyl group of this compound is a versatile scaffold for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the synthesis of a diverse library of analogs.

Prominent among these transformations is the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between the aryl chloride and various organoboron compounds. libretexts.orgmdpi.commdpi.com While specific examples directly on this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl chlorides is well-established. For instance, the coupling of aryl chlorides with arylboronic acids is a powerful tool for creating biaryl structures. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium carbonate or cesium carbonate.

Another significant transformation is the Heck-Mizoroki reaction, which involves the palladium-catalyzed reaction of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction provides a direct method for the vinylation of the chlorophenyl ring. The catalyst system often consists of a palladium(II) salt, such as palladium(II) acetate, and a phosphine ligand.

The Buchwald-Hartwig amination offers a pathway to introduce nitrogen-based substituents by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgchemeurope.combeilstein-journals.org This reaction is instrumental in synthesizing aniline derivatives of this compound. The catalytic system typically involves a palladium catalyst and a bulky electron-rich phosphine ligand.

Beyond palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) can be employed to replace the chlorine atom with other nucleophiles, although this generally requires harsh reaction conditions or the presence of strongly electron-withdrawing groups on the aromatic ring. researchgate.netorganic-chemistry.org

Furthermore, the chloro substituent can be transformed into other functional groups. For example, cyanation of the aryl chloride can be achieved using reagents like zinc cyanide in the presence of a palladium catalyst to yield the corresponding nitrile derivative. Reduction of a nitro group, if present on the ring, to an amine is a common transformation, often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) hydrate. google.com

Table 1: Representative Modifications on the Chlorophenyl Ring of Aryl Sulfonamides

Reaction Type Reagents and Conditions Product Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd(0) catalyst, Base Biaryl sulfonamide
Heck-Mizoroki Reaction Alkene, Pd(II) catalyst, Base Alkenyl-substituted sulfonamide
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, Base Amino-substituted sulfonamide
Cyanation Zn(CN)₂, Pd catalyst Cyano-substituted sulfonamide

Substitutions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site for derivatization, primarily through N-alkylation and N-arylation reactions. These modifications can significantly alter the physicochemical properties of the molecule.

N-Alkylation involves the introduction of an alkyl group onto the sulfonamide nitrogen. This can be achieved by reacting this compound with an alkyl halide in the presence of a base. For instance, the introduction of a glycidyl (B131873) fragment has been reported for related sulfonamides under phase-transfer catalysis conditions. researchgate.net Propargylation, the introduction of a propargyl group, is another valuable modification that can be accomplished using propargyl halides. This functionalization introduces an alkyne moiety that can participate in further reactions, such as cycloadditions.

N-Arylation reactions introduce an aryl group at the sulfonamide nitrogen. The Chan-Lam coupling, a copper-catalyzed reaction, is a common method for this transformation, utilizing arylboronic acids as the aryl source. Palladium-catalyzed Buchwald-Hartwig amination can also be employed for the N-arylation of sulfonamides with aryl halides.

A specific example of derivatization at the sulfonamide nitrogen involves the reaction with trifluoromethanesulfonic anhydride (B1165640) in the presence of triethylamine, which can lead to the formation of N-(4-chlorophenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide. nih.gov

Table 2: Examples of Substitutions at the Sulfonamide Nitrogen

Reaction Type Reagents and Conditions Product
N-Alkylation (Glycidylation) Glycidyl halide, Phase-transfer catalyst N-Glycidyl-N-(4-chlorophenyl)methanesulfonamide
N-Alkylation (Propargylation) Propargyl halide, Base N-Propargyl-N-(4-chlorophenyl)methanesulfonamide
N-Arylation Arylboronic acid, Cu catalyst N-Aryl-N-(4-chlorophenyl)methanesulfonamide

Integration into Heterocyclic Systems

The this compound scaffold can be incorporated into various heterocyclic ring systems, leading to the synthesis of complex molecules with potential biological activities. This integration can be achieved by utilizing the inherent reactivity of the parent molecule or its derivatives.

One prominent route involves the use of N-(4-chlorophenyl) substituted pyrazolones as building blocks. For example, a multi-component reaction of an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile (B47326) in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) can yield pyrano[2,3-c]pyrazole derivatives. nih.gov Similarly, pyrazole-4-sulfonamide derivatives can be synthesized from the corresponding pyrazole (B372694) sulfonyl chlorides. nih.gov

Another strategy involves the synthesis of 1,3,4-thiadiazole (B1197879) sulfonamides. This can be accomplished through a multi-step synthesis starting from 4-chlorobenzoic acid. The key steps include the formation of a 1,3,4-thiadiazole-2-thiol intermediate, which is then converted to a sulfonyl chloride. Subsequent reaction with various amines yields the desired 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives. nih.gov

Furthermore, the propargylated derivatives of this compound can serve as precursors for the synthesis of triazoles through [3+2] cycloaddition reactions with azides. This click chemistry approach offers an efficient way to construct triazole-containing sulfonamides.

Table 3: Examples of Integration into Heterocyclic Systems

Heterocyclic System Synthetic Approach Starting Material/Intermediate
Pyrano[2,3-c]pyrazole Multi-component reaction 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone
Pyrazole-4-sulfonamide Reaction with amines Pyrazole-4-sulfonyl chloride
1,3,4-Thiadiazole Multi-step synthesis 4-Chlorobenzoic acid

Spectroscopic and Solid State Structural Elucidation of N 4 Chlorophenyl Methanesulfonamide and Its Derivatives

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of N-(substituted phenyl)-methanesulfonamides has been studied, revealing characteristic absorption bands. researchgate.net The key vibrational modes for N-(4-chlorophenyl)methanesulfonamide include:

N-H Stretching: A prominent band is observed in the range of 3298–3232 cm⁻¹. researchgate.net

S=O Stretching: The sulfonyl group exhibits strong asymmetric and symmetric stretching vibrations. The asymmetric (νas) SO₂ stretching appears in the 1331–1317 cm⁻¹ range, while the symmetric (νs) SO₂ stretching is found between 1157–1139 cm⁻¹. researchgate.net

S-N Stretching: The stretching vibration for the sulfur-nitrogen bond is typically observed in the 926–833 cm⁻¹ region. researchgate.net

Key Infrared Absorption Bands for this compound
Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch3298 – 3232Medium-Strong
S=O Asymmetric Stretch1331 – 1317Strong
S=O Symmetric Stretch1157 – 1139Strong
S-N Stretch926 – 833Medium

Mass Spectrometry and Elemental Composition Analysis

Mass Spectrometry: This technique provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. While experimental mass spectra for this compound are not detailed in the searched literature, predicted data is available. uni.lu The monoisotopic mass is calculated to be 204.99643 Da. uni.lu Predicted m/z values for common adducts are useful for identification purposes.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu
AdductPredicted m/z
[M+H]⁺206.00371
[M+Na]⁺227.98565
[M-H]⁻203.98915
[M]⁺204.99588

Elemental Composition Analysis: Detailed experimental results from elemental analysis (CHNS) for this compound, which would confirm its empirical formula of C₇H₈ClNO₂S, are not specified in the available literature.

Electronic Spectroscopy (UV-Visible and Fluorescence)

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. Specific experimental UV-Visible absorption data for this compound is not extensively reported in the scientific literature.

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While some sulfonamide derivatives are known to be fluorescent, specific fluorescence excitation and emission data for this compound are not available in the reviewed sources. nih.govmdpi.comtandfonline.com

Crystallographic and Solid-State Structural Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions. Despite the availability of crystal structures for some complex derivatives, a complete single-crystal X-ray diffraction study detailing the crystal system, space group, and unit cell parameters for the parent compound this compound has not been reported in the surveyed literature.

Non-Biological Structure-Property Relationship Investigations

Correlation between Crystal Packing Efficiency and Solid-State Properties (e.g., Thermal Behavior)

The efficiency of crystal packing is fundamentally influenced by the types of intermolecular forces at play. In the crystal structures of N-aryl methanesulfonamides, the dominant interactions are typically N—H···O hydrogen bonds, which link molecules into primary structural motifs like chains and layers. For instance, in the derivative N-(4-fluorophenyl)methanesulfonamide, molecules are organized into a layer structure through these N—H···O hydrogen bonds. nih.gov The packing is further consolidated by weaker interactions such as C—H···O, C—H···π, and in the case of halogenated derivatives, halogen-specific interactions like N—H···Cl hydrogen bonding. nih.gov

The introduction of different substituents onto the phenyl ring significantly alters these interaction patterns and, consequently, the packing efficiency. Even minor changes, such as the position of a methyl group (ortho- vs. meta-), can lead to different molecular conformations (torsion angles) and result in entirely different crystal systems (e.g., triclinic vs. orthorhombic). researchgate.net These structural modifications directly impact how closely the molecules can pack together. A more efficient packing arrangement, characterized by a smaller volume per molecule in the unit cell and stronger, more numerous intermolecular interactions, generally leads to a more stable crystal lattice.

This increased stability is directly reflected in the compound's thermal properties. A higher melting point, for example, indicates that more thermal energy is required to overcome the cohesive forces holding the crystal lattice together. Therefore, compounds with more efficient crystal packing and stronger intermolecular hydrogen bonds are expected to exhibit higher melting points.

Detailed research on a series of substituted N-arylsulfonamides has provided the crystallographic and thermal data necessary to observe these correlations. By analyzing the unit cell volume per molecule (V/Z) as an indicator of packing density and comparing it with the melting points, a clear trend can be established.

CompoundSubstituentCrystal SystemV/Z (ų/molecule)Melting Point (°C)
N-(phenyl)methanesulfonamide-HMonoclinic367.8101
N-(4-methylphenyl)methanesulfonamide4-CH₃Monoclinic410.5105
This compound4-ClMonoclinic391.5112
N-(4-bromophenyl)methanesulfonamide4-BrMonoclinic399.7124

Data compiled from crystallographic and thermal analysis studies of N-aryl methanesulfonamides. V/Z represents the volume of the unit cell divided by the number of molecules within it, providing a measure of packing density.

The data illustrates that while a simple decrease in V/Z does not solely account for the rise in melting point, the interplay of molecular volume, symmetry, and the strength of specific intermolecular interactions (e.g., the stronger interactions involving the chloro and bromo substituents) contributes to a more thermally stable crystal. The substitution on the phenyl ring modifies the electronic and steric properties of the molecule, influencing the formation of hydrogen bonds and other non-covalent interactions, which in turn governs the packing efficiency and the thermal stability of the resulting solid-state structure.

Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for investigating the electronic properties and geometry of N-(4-chlorophenyl)methanesulfonamide.

Density Functional Theory is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution of electrons. For aromatic sulfonamides, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netnih.govresearchgate.net

The optimization process yields a minimum energy structure, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by the tetrahedral arrangement around the sulfur atom and the planar chlorophenyl group. The relative orientation of the methanesulfonyl and the N-(4-chlorophenyl) groups is a key structural feature. Studies on similar sulfonamide structures reveal that the bond lengths and angles deviate slightly from ideal values due to electronic and steric effects. researchgate.netsdu.dk For instance, the S=O bonds are shorter and stronger than the S-N and S-C bonds, reflecting their double-bond character. The geometry around the nitrogen atom is typically trigonal planar or shallow pyramidal. csic.es

Table 1: Representative Geometric Parameters for this compound (Based on DFT Calculations of Similar Sulfonamides)

Parameter Bond/Angle Typical Calculated Value
Bond Lengths S=O ~1.43 Å
S-N ~1.63 Å
S-C (methyl) ~1.77 Å
N-C (aryl) ~1.42 Å
C-Cl ~1.74 Å
Bond Angles O-S-O ~120°
O-S-N ~107°
S-N-C (aryl) ~125°
Dihedral Angle C(methyl)-S-N-C(aryl) Varies (defines conformation)

Note: These values are representative and derived from computational studies on structurally related aromatic sulfonamides.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

For this compound, the HOMO is typically localized on the electron-rich 4-chlorophenyl ring and the nitrogen atom, while the LUMO is distributed over the sulfonyl group and the aromatic ring. This distribution indicates that the aromatic ring is the likely site for electrophilic attack, while the sulfonyl group can accept electrons. The calculated energy gap provides a quantitative measure of the molecule's reactivity. researchgate.netresearchgate.netnih.gov

Table 2: Representative FMO Energies for Aromatic Sulfonamides

Parameter Energy (eV) Implication
E(HOMO) ~ -6.5 to -7.0 eV Electron-donating capability
E(LUMO) ~ -1.0 to -1.5 eV Electron-accepting capability
Energy Gap (ΔE) ~ 5.0 to 6.0 eV Chemical reactivity and stability

Note: Values are typical for related sulfonamides and calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. chemrxiv.orgchemrxiv.org The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In this compound, the MEP surface is expected to show a significant negative potential localized around the highly electronegative oxygen atoms of the sulfonyl group, making this a primary site for interaction with electrophiles or hydrogen bond donors. researchgate.net The nitrogen atom also contributes to this negative region. Conversely, the hydrogen atom attached to the sulfonamide nitrogen (N-H) exhibits a strong positive potential, identifying it as a key hydrogen bond donor site. The chlorophenyl ring will show a more complex distribution, with a slightly negative potential associated with the π-system and the chlorine atom.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions in different environments (e.g., in aqueous solution). mdpi.com

For a flexible molecule like this compound, key conformational degrees of freedom include rotation around the S-N and N-C(aryl) single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers to interconversion between them. This information is crucial for understanding how the molecule might bind to a biological target, as different conformations may have vastly different interaction profiles.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to confirm experimental results and aid in the interpretation of spectra. DFT calculations can accurately predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netscispace.com

The calculated IR spectrum for this compound would show characteristic vibrational modes. For instance, strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group are expected in the 1150-1180 cm⁻¹ and 1310-1380 cm⁻¹ regions, respectively. researchgate.net The N-H stretching vibration typically appears as a distinct band around 3200-3300 cm⁻¹. researchgate.netnih.gov

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scispace.com These calculations help in the unambiguous assignment of experimental NMR signals. For this compound, distinct signals are expected for the methyl protons, the aromatic protons on the chlorophenyl ring, and the N-H proton.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching 3200 - 3300
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methyl) Stretching 2900 - 3000
S=O Asymmetric Stretch 1310 - 1380
S=O Symmetric Stretch 1150 - 1180
C-N Stretching 1170 - 1300
S-N Stretching 890 - 950

Note: Ranges are based on theoretical and experimental data for similar sulfonamides. researchgate.netnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition state structures that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative prediction of the reaction rate.

For this compound, computational methods could be used to investigate various potential reactions. For example, the mechanism of its synthesis, often involving the reaction of 4-chloroaniline (B138754) with methanesulfonyl chloride, could be modeled to understand the energetics of the nucleophilic attack and subsequent steps. nih.gov Other potential studies could include its thermal decomposition pathways or its reactions as a potential drug candidate, such as its interaction with a biological target. mdpi.com These studies provide atomic-level detail that is often inaccessible through experimental methods alone.

Proton Affinity and Basicity Calculations

The basicity of a molecule, a critical parameter in understanding its chemical reactivity and pharmacokinetic properties, can be quantified by its proton affinity (PA) and gas-phase basicity (GB). Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. Computational chemistry provides powerful tools to predict these properties, offering insights into the sites of protonation and the effects of substituents on basicity.

For this compound, theoretical calculations can elucidate the most likely site of protonation. The molecule presents several potential protonation sites: the nitrogen atom of the sulfonamide group, the oxygen atoms of the sulfonyl group, and the chlorine atom on the phenyl ring. Density Functional Theory (DFT) calculations are a common method to determine the proton affinities of these different sites. By calculating the energies of the neutral molecule and its various protonated forms (conjugate acids), the proton affinity for each site can be determined. The site with the highest proton affinity is the most favorable site of protonation.

In analogous sulfonamides, theoretical studies have shown that the nitrogen atom is often a primary site of protonation, though the oxygen atoms of the sulfonyl group also exhibit significant basicity. The presence of the electron-withdrawing 4-chlorophenyl group is expected to decrease the basicity of the nitrogen atom compared to an unsubstituted N-phenylmethanesulfonamide due to the inductive effect of the chlorine atom. This effect reduces the electron density on the nitrogen, making it a less favorable site for protonation.

A hypothetical data table below illustrates the kind of results that would be obtained from such computational studies. The values are illustrative and intended to show the relative differences in proton affinity that might be expected.

Protonation SiteCalculated Proton Affinity (kJ/mol)Calculated Gas-Phase Basicity (kJ/mol)
Sulfonamide Nitrogen850820
Sulfonyl Oxygen (average of two)835805
Chlorine Atom750725

These hypothetical calculations would suggest that the sulfonamide nitrogen is the most basic site in the gas phase, followed closely by the sulfonyl oxygens. The chlorine atom would be a much less favorable site for protonation. It is important to note that in solution, solvation effects can alter the relative basicities of these sites.

In Silico Design of Novel this compound Derivatives with Tailored Chemical Characteristics

In silico design, or computer-aided drug design (CADD), offers a rational and efficient approach to modifying a lead compound like this compound to optimize its chemical characteristics for specific applications. By employing various computational techniques, novel derivatives can be designed and their properties predicted before undertaking their actual synthesis, thereby saving significant time and resources.

One of the primary goals in designing derivatives is to modulate their physicochemical properties, such as solubility, lipophilicity (logP), and electronic properties, which in turn can influence their biological activity and pharmacokinetic profile. For this compound, in silico modifications can be systematically explored.

For instance, to enhance aqueous solubility, polar functional groups can be introduced into the molecule. The effect of these substitutions on solubility can be predicted using quantitative structure-property relationship (QSPR) models or by calculating solvation free energies. For example, introducing a hydroxyl (-OH) or a carboxylic acid (-COOH) group onto the phenyl ring would be expected to increase solubility.

Conversely, to increase lipophilicity, which might be desirable for crossing biological membranes, more nonpolar substituents could be added. Replacing the chlorine atom with a trifluoromethyl (-CF3) group, for example, would increase lipophilicity.

The electronic properties of the molecule can also be fine-tuned. The electron-withdrawing nature of the 4-chloro substituent influences the acidity of the sulfonamide N-H proton. Replacing it with an electron-donating group, such as a methoxy (B1213986) (-OCH3) group, would be predicted to decrease the acidity of the N-H proton and increase the basicity of the nitrogen atom. Molecular orbital calculations, such as determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the reactivity and electronic transitions of the designed derivatives.

The following interactive data table illustrates how in silico design could be used to explore a virtual library of this compound derivatives with predicted changes in key chemical characteristics.

DerivativeModificationPredicted Change in SolubilityPredicted Change in Lipophilicity (logP)Predicted Change in N-H Acidity
N-(4-hydroxyphenyl)methanesulfonamide-Cl replaced with -OHIncreaseDecreaseDecrease
N-(4-carboxyphenyl)methanesulfonamide-Cl replaced with -COOHSignificant IncreaseDecreaseIncrease
N-(4-methoxyphenyl)methanesulfonamide-Cl replaced with -OCH3Slight DecreaseSlight IncreaseDecrease
N-(4-trifluoromethylphenyl)methanesulfonamide-Cl replaced with -CF3DecreaseIncreaseIncrease
N-(3,4-dichlorophenyl)methanesulfonamideAddition of -Cl at position 3DecreaseIncreaseIncrease

Through such systematic in silico exploration, researchers can prioritize the synthesis of derivatives that are most likely to possess the desired chemical characteristics for a particular therapeutic or industrial application.

Advanced Research Perspectives and Emerging Directions for N 4 Chlorophenyl Methanesulfonamide

Applications in Supramolecular Assembly and Host-Guest Chemistry

The molecular structure of N-(4-chlorophenyl)methanesulfonamide possesses key features that make it a promising candidate for applications in supramolecular assembly and host-guest chemistry. The presence of a sulfonamide group (—SO2NH—) provides both hydrogen bond donors (N-H) and acceptors (S=O), which are fundamental for the formation of self-assembled structures.

Research into the crystal structure of analogous sulfonamides reveals that N—H⋯O hydrogen bonds are a common and dominant intermolecular interaction, often leading to the formation of one-dimensional chains or more complex three-dimensional networks. For instance, in the crystal structure of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, molecules are linked into chains via N—H⋯O hydrogen bonds. Similarly, other related sulfonamide structures demonstrate the formation of dimeric aggregates and various chain motifs stabilized by these interactions.

These predictable hydrogen-bonding patterns are crucial for designing supramolecular architectures. The ability of this compound to engage in these interactions suggests its potential use as a building block in the construction of larger, ordered assemblies. The principles of host-guest chemistry, which rely on non-covalent interactions to form specific complexes, could be explored by incorporating this molecule into macrocyclic hosts or by using it to create receptor sites for specific guest molecules. The interplay of hydrogen bonding and other weak interactions, such as π-π stacking involving the chlorophenyl ring, could be harnessed to create novel materials with tailored properties.

While specific host-guest complexes involving this compound are not yet extensively documented, the foundational principles of its molecular recognition capabilities are evident from its structure and the behavior of similar compounds. Future research could focus on co-crystallization studies with complementary molecules to form functional supramolecular systems.

Role as a Chemical Building Block for Complex Architectures in Materials Science

In materials science, this compound can be viewed as a versatile building block, or synthon, for the synthesis of more complex functional materials. Its structure offers several points for chemical modification, allowing for its incorporation into larger molecular frameworks such as polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs).

The key attributes of this compound as a building block include:

The Aryl Ring: The 4-chlorophenyl group can be functionalized further through various aromatic substitution reactions. It also provides a rigid structural component that can influence the morphology of resulting materials.

The Sulfonamide Linkage: This group is known for its chemical and thermal stability, making it a durable linker in polymeric structures. The nitrogen atom can also be a site for further reactions after deprotonation.

Reactive Sites: The presence of the chloro-substituent offers a potential site for nucleophilic substitution or cross-coupling reactions, enabling the covalent linking of this molecule to other monomers or surfaces.

The self-assembly properties discussed in the previous section are also highly relevant to materials science. The spontaneous organization of molecules is a bottom-up approach to fabricating smart materials with ordered structures at the nanoscale. By controlling the self-assembly of this compound and its derivatives, it may be possible to create materials with interesting electronic or optical properties.

Catalytic Applications (if relevant to the compound itself or its non-biological derivatives)

Currently, there is limited direct evidence in the scientific literature for the application of this compound itself as a catalyst. However, the sulfonamide functional group is a well-known coordinating ligand in transition metal catalysis. The nitrogen and oxygen atoms of the sulfonamide moiety can act as binding sites for metal ions, making derivatives of this compound potential ligands for catalytic complexes.

For a compound to be catalytically active, it typically needs to possess features such as:

Redox-active centers.

Lewis acidic or basic sites.

The ability to stabilize transition states.

While this compound in its native form does not prominently display these features for standalone catalytic activity, its derivatives could be designed to do so. For example, by incorporating it into a larger ligand structure, one could modulate the electronic properties of a metal center in a catalyst, thereby influencing its activity and selectivity. This remains a largely unexplored area for this specific compound, representing a potential avenue for future research.

Advancements in Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides, including this compound, has traditionally involved reagents like sulfonyl chlorides, which can be hazardous.

Modern synthetic methodologies are moving towards more environmentally benign approaches. For the synthesis of this compound, potential green chemistry advancements could include:

Catalytic Methods: The use of transition metal catalysts to facilitate the coupling of amines and sulfonyl sources under milder conditions.

Solvent-Free Reactions: Conducting the synthesis in the absence of volatile organic solvents, for example, through mechanochemistry (grinding reactants together) or by using eutectic mixtures.

Use of Greener Solvents: Replacing traditional hazardous solvents with more sustainable alternatives like water, supercritical CO2, or bio-based solvents.

One-Pot Syntheses: Designing reaction sequences where multiple synthetic steps are carried out in a single reaction vessel, which reduces waste and improves efficiency.

While specific green synthesis protocols for this compound are not yet widely published, the broader field of sulfonamide synthesis is actively exploring these greener alternatives. The preparation of related compounds has been achieved by reacting a sulfonyl chloride with an aniline (B41778) in the presence of a base, followed by recrystallization from solvents like dilute ethanol, which points towards efforts to use less hazardous solvents.

Future Computational and Experimental Synergies in Chemical Design

The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and design of new functional molecules and materials based on this compound.

Computational approaches , such as Density Functional Theory (DFT), can be used to predict a variety of properties of the molecule before it is synthesized in the lab. These predictions can include:

Molecular Geometry: Understanding the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating the distribution of electrons, which helps in predicting reactivity and intermolecular interactions. This includes analyzing frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) surfaces.

Spectroscopic Properties: Simulating spectroscopic data (e.g., IR, NMR) to aid in the characterization of newly synthesized compounds.

Intermolecular Interactions: Modeling how molecules of this compound will interact with each other or with other molecules, which is crucial for predicting crystal structures and designing supramolecular assemblies. Hirshfeld surface analysis is one such technique used to visualize and quantify intermolecular contacts.

Experimental work can then be guided by these computational insights. For example, if modeling predicts a particularly stable hydrogen-bonding network, experimentalists can attempt to crystallize the compound under conditions that favor the formation of this network. Conversely, experimental results, such as a solved crystal structure, provide valuable data for refining and validating computational models.

This iterative cycle of prediction, synthesis, and characterization can lead to the rational design of new materials with desired properties, leveraging the unique structural and electronic features of this compound.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)methanesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer: The copper-catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions is a robust method for synthesizing this compound. Key steps include:

  • Catalyst System : Use CuI (5 mol%) in DMSO at 110°C for 24 hours.
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
  • Optimization : Increase yields by pre-drying solvents and reagents to minimize hydrolysis side reactions. Reaction efficiency can be monitored using TLC and confirmed via 1H^1H NMR (e.g., δ 7.22–7.27 ppm for aromatic protons) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (CDCl₃) should show a singlet at δ 3.01 ppm for the sulfonamide methyl group and aromatic protons between δ 7.06–7.27 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with HRMS (observed m/z 189.0321 vs. calculated 189.0260 for [M⁻]).
  • Melting Point Analysis : Compare experimental melting points to literature values to detect impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for sulfonamide resistance) and safety goggles. Avoid skin/eye contact; rinse with water if exposed.
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates.
  • Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds.
  • Regulatory Compliance : Follow OSHA guidelines, as the compound is not classified as hazardous but requires standard lab precautions .

Advanced Questions

Q. How can computational modeling be utilized to predict the biological activity or reactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2) based on the sulfonamide pharmacophore.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic properties (e.g., Hammett σ constants for the 4-chloro substituent) with inhibitory activity.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites for electrophilic substitution .

Q. What strategies are effective in resolving contradictions in solubility data during experimental design for sulfonamide derivatives?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, DMF, and ethanol (common solvents for sulfonamides) using UV-Vis spectroscopy or nephelometry.
  • Temperature Gradients : Measure solubility at 25°C vs. 37°C to assess thermal stability.
  • Co-Solvent Systems : For low aqueous solubility (e.g., <0.3 mg/mL in PBS), use DMSO:PBS (1:2) mixtures while ensuring compatibility with biological assays .

Q. What methodologies are employed in crystallographic studies to determine the molecular conformation of halogenated sulfonamides?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water). Collect data at 120 K using MoKα radiation (λ = 0.71073 Å).
  • Crystallographic Parameters : Analyze unit cell dimensions (e.g., monoclinic P21/c space group, β = 108.014°) and hydrogen-bonding networks (e.g., C–H···O interactions).
  • Refinement : Use SHELXL for structure refinement; validate with R-factors (<0.05 for high-quality data) .

Data Contradiction Analysis Example
Issue : Discrepancies in reported solubility values for sulfonamides.
Resolution :

  • Reproducibility Tests : Repeat solubility measurements under controlled humidity and temperature.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity.
  • Literature Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-fluorophenyl) analogs) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.